molecular formula C14H22O2 B8710138 1-(2-tert-Butylphenoxy)butan-2-ol CAS No. 139504-83-9

1-(2-tert-Butylphenoxy)butan-2-ol

Cat. No.: B8710138
CAS No.: 139504-83-9
M. Wt: 222.32 g/mol
InChI Key: WZQSXQCQBJFGTF-UHFFFAOYSA-N
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Description

1-(2-tert-Butylphenoxy)butan-2-ol is a phenolic ether alcohol characterized by a tert-butyl-substituted phenoxy group attached to the second carbon of a butanol chain. Its structure combines hydrophobic (tert-butylphenoxy) and hydrophilic (hydroxyl) moieties, making it relevant in applications requiring controlled solubility, such as surfactants, fragrance additives, or agrochemical intermediates.

Properties

CAS No.

139504-83-9

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-(2-tert-butylphenoxy)butan-2-ol

InChI

InChI=1S/C14H22O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h6-9,11,15H,5,10H2,1-4H3

InChI Key

WZQSXQCQBJFGTF-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC=C1C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl or Biphenyl Moieties

(a) 1-(2-tert-Butyl cyclohexyloxy)-2-butanol
  • Structure : Replaces the phenyl ring with a cyclohexyl group.
  • Safety: The Expert Panel for Fragrance Safety recommends specific maximum concentrations for this compound in 12 product categories due to its use in fragrances . Similar safety protocols may apply to 1-(2-tert-Butylphenoxy)butan-2-ol, though direct data are unavailable.
(b) Bitertanol (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
  • Structure : Features a biphenyl-4-yloxy group and a triazole ring.
  • Key Differences: Complexity: The triazole ring introduces hydrogen-bonding capacity and antifungal activity (used in agrochemicals) . Solubility: The biphenyl group increases hydrophobicity, likely reducing water solubility compared to this compound.

Comparison with Simpler Alcohols and Ethers

(a) 1-Butoxy-2-propanol
  • Structure : A glycol ether with a butoxy chain.
  • Key Differences: Safety: Requires EN 374-certified gloves and respiratory protection in poorly ventilated areas, suggesting higher volatility or toxicity than this compound . Applications: Primarily used as a solvent, whereas the tert-butylphenoxy group in the target compound may favor surfactant or stabilizer roles.
(b) 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol
  • Structures: Branched alkenols with lower molecular weights.
  • Key Differences: Boiling Points: 2-Methyl-3-buten-2-ol (98–99°C) and 3-Methyl-2-buten-1-ol (140°C) highlight how branching and hydroxyl position affect boiling points. The tert-butylphenoxy group in this compound likely increases its boiling point significantly (>200°C estimated). Reactivity: The phenolic ether in the target compound may resist oxidation better than unsaturated alkenols.

Physicochemical Property Comparison Table

Compound Boiling Point (°C) Water Solubility Key Functional Groups Applications
This compound >200 (est.) Low (est.) Phenolic ether, tertiary alcohol Surfactants, fragrances
1-(2-tert-Butyl cyclohexyloxy)-2-butanol N/A Moderate Cyclohexyl ether, alcohol Fragrances
Bitertanol N/A Very low Biphenyl ether, triazole Agrochemicals
1-Butoxy-2-propanol ~170 (est.) High Glycol ether Solvents, coatings
3-Methyl-2-buten-1-ol 140 Moderate Allylic alcohol Chemical intermediates

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